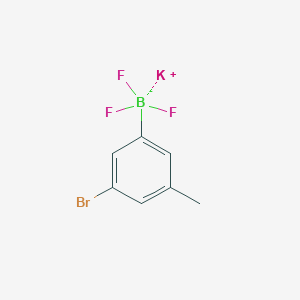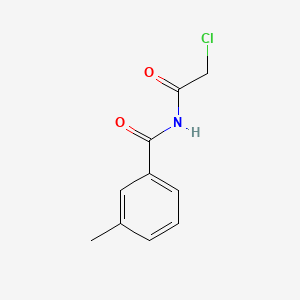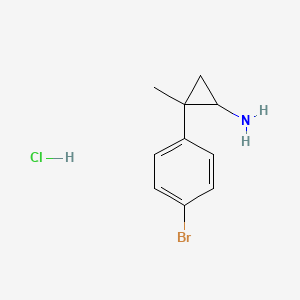
Potassium (3-bromo-5-methylphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly stable under oxidative conditions, and the bromine and methyl groups add unique reactivity profiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-bromo-5-methylphenyl)trifluoroboranuide typically involves the reaction of 3-bromo-5-methylphenylboronic acid with potassium hydrogen fluoride (KHF2) in an aqueous medium. The reaction proceeds as follows:
3-bromo-5-methylphenylboronic acid+KHF2→potassium (3-bromo-5-methylphenyl)trifluoroboranuide+H2O
The reaction is usually carried out at room temperature and requires careful control of pH to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoroborates, including potassium (3-bromo-5-methylphenyl)trifluoroboranuide, involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include additional purification steps such as recrystallization to achieve high purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Typically, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
Major Products
The major products of these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the aryl group of potassium (3-bromo-5-methylphenyl)trifluoroboranuide with another aryl halide.
Applications De Recherche Scientifique
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism by which potassium (3-bromo-5-methylphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-bromophenyltrifluoroborate
- Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Uniqueness
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide is unique due to the presence of both bromine and methyl groups, which provide distinct reactivity profiles compared to other trifluoroborates. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.
Propriétés
Formule moléculaire |
C7H6BBrF3K |
|---|---|
Poids moléculaire |
276.93 g/mol |
Nom IUPAC |
potassium;(3-bromo-5-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BBrF3.K/c1-5-2-6(8(10,11)12)4-7(9)3-5;/h2-4H,1H3;/q-1;+1 |
Clé InChI |
LJZDPTVVOPPOPH-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC(=C1)Br)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)


![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)

![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)



![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
